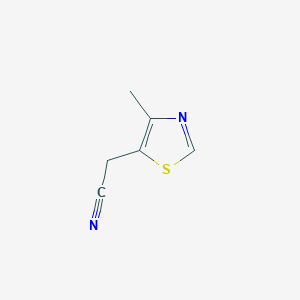
Ethyl 4-chloro-2-phenylquinoline-3-carboxylate
Übersicht
Beschreibung
Ethyl 4-chloro-2-phenylquinoline-3-carboxylate is a chemical compound with the molecular formula C18H14ClNO2 . It is a type of quinoline-3-carboxylate, which are known to have potential antibacterial properties .
Synthesis Analysis
The synthesis of ethyl-2-chloroquinoline-3-carboxylates involves two steps. Initially, ethyl-2-oxoquinoline-3-carboxylates are obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate. The 2-chloroquinoline-3-carboxylates are then obtained by the reaction with POCl3 .Molecular Structure Analysis
The molecular structure of this compound was confirmed by FTIR, mass and 1H-NMR spectroscopic techniques .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include Friedlander condensations and chlorination .Physical And Chemical Properties Analysis
This compound has a molecular weight of 311.76 . More detailed physical and chemical properties are not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
- Ethyl 4-chloro-2-phenylquinoline-3-carboxylate is utilized in the synthesis of various novel compounds. For instance, Gao et al. (2017) describe a one-pot synthesis method for ethyl 2-(benzofuran-2-yl)-4-phenylquinoline-3-carboxylates, showcasing the compound's role in efficient and practical access to 2-(benzofuran-2-yl)quinolines under transition-metal-free conditions (Gao, Fu, Zhao, & Wang, 2017).
- Ukrainets et al. (2009) explored the reaction of ethyl 1-alkyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates with phosphorus oxychloride, leading to the formation of 4-chloro derivatives and a side product of 2,4-dichloro-3-ethoxycarbonylquinoline (Ukrainets, Bereznyakova, Davidenko, & Slobodzian, 2009).
Potential Antibacterial Properties
- This compound derivatives have been investigated for their antibacterial properties. Krishnakumar et al. (2012) found that synthesized compounds using this chemical showed moderate antibacterial activity against Bacillus subtilis and Vibrio cholera (Krishnakumar, Khan, Mandal, Mitta, Dhasamandha, & Govindan, 2012).
Catalytic Applications
- Song Bao-an (2012) demonstrated the synthesis of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate catalyzed by aluminum metal, underlining the compound's role in facilitated chemical reactions (Song Bao-an, 2012).
Spectroscopic Studies
- Podányi et al. (1996) synthesized ethyl 1,4‐dihydro‐1‐ethyl‐4‐oxoquinoline‐3‐carboxylate and its derivatives for NMR spectroscopic studies, indicating the compound's importance in structural and chemical analysis (Podányi, Keresztúri, Vasvári‐Debreczy, Hermecz, & Tóth, 1996).
Antimicrobial and Anti-inflammatory Activity
- Ethyl esters of chloro-substituted quinoline-3-carboxylic acids, related to this compound, have been synthesized and shown to possess antimicrobial and anti-inflammatory activity, as detailed in the study by Ukrainets et al. (1995) (Ukrainets, Taran, Gorokhova, Marusenko, Kovalenko, Turov, Filimonova, & Ivkov, 1995).
Wirkmechanismus
While the exact mechanism of action for Ethyl 4-chloro-2-phenylquinoline-3-carboxylate is not specified, quinoline derivatives are known to exhibit a range of biological and pharmacological properties, such as antimalarial, antibacterial, anti-asthmatic, antihypertensive, anti-inflammatory, immunosuppressive activity, antileishmanial activity, and anticancer properties .
Zukünftige Richtungen
Quinoline derivatives, including Ethyl 4-chloro-2-phenylquinoline-3-carboxylate, are interesting targets for organic chemists due to their wide range of biological and pharmacological properties . Future research may focus on developing more efficient synthesis methods and exploring their therapeutic potential .
Eigenschaften
IUPAC Name |
ethyl 4-chloro-2-phenylquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-2-22-18(21)15-16(19)13-10-6-7-11-14(13)20-17(15)12-8-4-3-5-9-12/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZVLBYDWMYPJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B3269199.png)





